molecular formula C8H17N3O2 B13438288 (Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide

Katalognummer: B13438288
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: HKEJBNARKLMWKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a methoxymethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the hydroxy and methoxymethyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The hydroxy group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The imidamide moiety can be reduced to form an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Wirkmechanismus

The mechanism of action of (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxymethyl group can enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, allowing for precise positioning of the functional groups within the active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.

    N-methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.

    N-hydroxyethylpyrrolidine: A pyrrolidine derivative with a hydroxyethyl group.

Uniqueness

(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is unique due to the presence of both a hydroxy group and a methoxymethyl group on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H17N3O2

Molekulargewicht

187.24 g/mol

IUPAC-Name

N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C8H17N3O2/c1-13-6-7-2-3-11(4-7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI-Schlüssel

HKEJBNARKLMWKU-UHFFFAOYSA-N

Isomerische SMILES

COCC1CCN(C1)C/C(=N/O)/N

Kanonische SMILES

COCC1CCN(C1)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.